molecular formula C20H15F2N5O2S B12140801 N-(3,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12140801
M. Wt: 427.4 g/mol
InChI Key: GERMIICWDPLRNC-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a 3,4-difluorophenyl group, a furan-2-ylmethyl substituent at the 4th position, and a pyridin-3-yl group at the 5th position of the triazole core. The compound’s design integrates heterocyclic moieties (furan, pyridine) and fluorinated aromatic systems, which are common in medicinal chemistry for modulating bioavailability, metabolic stability, and target affinity . Its synthesis typically involves alkylation of triazole-3-thiol intermediates with α-chloroacetamides under basic conditions .

Properties

Molecular Formula

C20H15F2N5O2S

Molecular Weight

427.4 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H15F2N5O2S/c21-16-6-5-14(9-17(16)22)24-18(28)12-30-20-26-25-19(13-3-1-7-23-10-13)27(20)11-15-4-2-8-29-15/h1-10H,11-12H2,(H,24,28)

InChI Key

GERMIICWDPLRNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)NC4=CC(=C(C=C4)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the individual functional groups. The difluorophenyl group can be introduced through electrophilic aromatic substitution reactions, while the furan-2-ylmethyl and pyridin-3-yl groups can be synthesized via standard organic reactions such as Friedel-Crafts acylation and nucleophilic substitution. The final step involves the formation of the 1,2,4-triazol-3-yl group through cyclization reactions, followed by the coupling of these groups via a sulfanyl acetamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compound A : N-(3,4-Difluorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

  • Key Differences : Replaces the furan-2-ylmethyl group with a 4-methylphenyl and the pyridin-3-yl with pyridin-4-yl.
  • The pyridin-4-yl group may alter hydrogen-bonding interactions compared to pyridin-3-yl .

Compound B : N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

  • Key Differences : Substitutes 3,4-difluorophenyl with 3-chloro-4-fluorophenyl and introduces an ethyl group at the 4th position of the triazole.
  • The ethyl group may enhance steric bulk, affecting conformational flexibility .

Compound C : 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives

  • Key Differences: Features a 4-amino group and lacks the pyridinyl substituent.
  • Anti-exudative activity studies show these derivatives exhibit dose-dependent efficacy comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg .

Anti-Exudative Activity

  • Target Compound: Predicted to exhibit anti-inflammatory activity due to structural similarities to 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides, which reduce edema in rat models by 35–45% at 10 mg/kg .
  • Comparison :
    • Compound C Derivatives : Achieve 40–50% inhibition of exudate formation, with electron-withdrawing groups (e.g., nitro, chloro) enhancing activity .
    • Compound B : Chloro-substituted analogs may show higher potency but increased hepatotoxicity risks .

Orco Agonist Activity

  • Compound D (VUAA-1) : N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide acts as an insect olfactory receptor agonist.

Physicochemical and Structural Analysis

NMR Profiling

  • Target Compound : Expected proton shifts in the furan (δ 6.2–7.4 ppm) and pyridin-3-yl (δ 8.2–8.6 ppm) regions, similar to reported triazole-acetamides .
  • Compound C : Shows distinct shifts at δ 2.1–2.3 ppm (acetamide CH3) and δ 7.0–7.5 ppm (furan protons), with regional variations in chemical environments (e.g., δ 29–36 ppm) indicating substituent-dependent conformational changes .

Thermal Stability

  • Compound A : Melting point ~250–260°C, typical for triazoles with aromatic substituents.
  • Target Compound : Expected higher thermal stability (>260°C) due to fluorinated phenyl groups enhancing crystallinity .

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